![molecular formula C19H16N4O5 B2406852 N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide CAS No. 1321918-19-7](/img/structure/B2406852.png)
N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide” is a Schiff base, which is a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - but not hydrogen . Schiff bases are often used in organic synthesis and coordination chemistry .
Synthesis Analysis
Schiff bases are typically synthesized through a process known as condensation, which involves the reaction of an amine with a carbonyl compound . The specific synthesis process for this compound would likely involve the reaction of 7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene with 4-nitrobenzohydrazide .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using a variety of experimental techniques .科学的研究の応用
Anticancer Activity
Research has explored the use of derivatives of 2-oxo-1,2-dihydroquinoline for their potential anticancer properties. For instance, a study by Gaber et al. (2021) synthesized new derivatives and tested them against the breast cancer MCF-7 cell line, finding significant anticancer activity in certain compounds compared to the reference compound Dox (Gaber et al., 2021).
Monoamine Oxidase Inhibition
Amer et al. (2020) designed and synthesized a series of N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide derivatives. These compounds were tested for their inhibitory activities against human monoamine oxidase (MAO) A and B, revealing submicromolar inhibition by certain compounds (Amer et al., 2020).
Cytotoxic Activity
Research by Chinh et al. (2021) involved the synthesis of novel N-alkyl-plinabulin derivatives with aryl groups, including nitroquinoline and 1,4-dihydroquinoline. These compounds were tested for their cytotoxicity against various cancer cell lines, showing strong cytotoxicity with IC50 values ranging from 3.04 to 10.62 µM (Chinh et al., 2021).
Antimicrobial Activity
Shaikh (2013) synthesized N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide and screened these compounds for their antibacterial properties, finding significant antimicrobial activity (Shaikh, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(E)-(7-ethoxy-2-oxo-1H-quinolin-3-yl)methylideneamino]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-2-28-16-8-5-13-9-14(18(24)21-17(13)10-16)11-20-22-19(25)12-3-6-15(7-4-12)23(26)27/h3-11H,2H2,1H3,(H,21,24)(H,22,25)/b20-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNQIJGGYLQNPL-RGVLZGJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2406772.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)
![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)
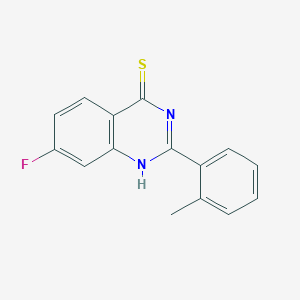

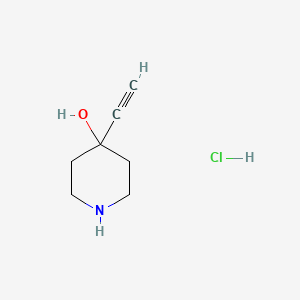

![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)
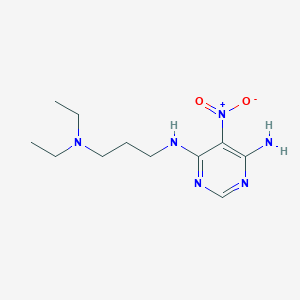
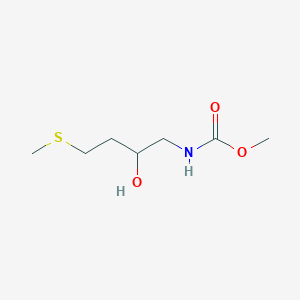
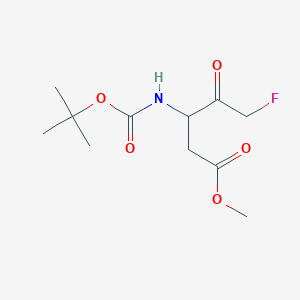
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)